(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid
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Overview
Description
“(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid” is a chemical compound. However, there is limited information available about this specific compound123.
Synthesis Analysis
There is no specific information available on the synthesis of “(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid”. However, similar compounds have been synthesized through various methods4.Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms in the compound. Unfortunately, there is no specific information available on the molecular structure of "(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid"516.Chemical Reactions Analysis
The chemical reactions of a compound refer to the transformations it undergoes when interacting with other compounds. There is no specific information available on the chemical reactions of "(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid"547.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and more. Unfortunately, there is no specific information available on the physical and chemical properties of "(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid"1910.Scientific Research Applications
The scientific interest in derivatives of cinnamic acid, which shares a structural motif with "(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid," focuses on their potential as antitumor agents. Cinnamic acid derivatives have been extensively studied due to their 3-phenyl acrylic acid functionality, which provides multiple reactive sites for chemical modifications. These modifications have led to the synthesis of various derivatives with promising anticancer properties. The review by De, Baltas, and Bedos-Belval (2011) highlights the significant attention these derivatives have received in medicinal research, particularly in anticancer studies, due to their rich medicinal tradition and underutilized potential since their first clinical use in 1905. The review emphasizes the need for a comprehensive examination of cinnamic acid derivatives in anticancer research, suggesting that further exploration and synthesis of new derivatives could contribute valuable insights to the field of medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and precautions. Unfortunately, there is no specific information available on the safety and hazards of "(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid"594.
Future Directions
The future directions of a compound refer to its potential applications and research directions. Unfortunately, there is no specific information available on the future directions of "(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid"5411.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.
properties
IUPAC Name |
(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c12-10(13)7-16-9-4-1-8(2-5-9)3-6-11(14)15/h1-6H,7H2,(H2,12,13)(H,14,15)/b6-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKIEOABDRSFOB-ZZXKWVIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid |
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